1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine hydrochloride

Description

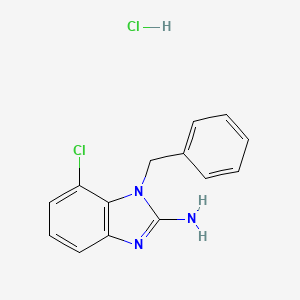

1-Benzyl-7-chloro-1H-1,3-benzodiazol-2-amine hydrochloride is a benzimidazole derivative characterized by a benzyl group at the 1-position and a chlorine atom at the 7-position of the benzimidazole core. Its hydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

1-benzyl-7-chlorobenzimidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3.ClH/c15-11-7-4-8-12-13(11)18(14(16)17-12)9-10-5-2-1-3-6-10;/h1-8H,9H2,(H2,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFOLAAHXDJTELW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=CC=C3Cl)N=C2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Chlorinated Benzimidazole Intermediate

The chlorinated benzimidazole intermediate (7-chloro-1H-1,3-benzodiazol-2-amine) is synthesized by cyclization of 4-chloro-o-phenylenediamine with appropriate reagents under acidic or thermal conditions. This step forms the benzimidazole ring with chlorine substitution at the 7-position.

Benzylation of the Nitrogen Atom

The benzylation step involves the reaction of the chlorinated benzimidazole intermediate with benzyl halides (commonly benzyl chloride or benzyl bromide) under basic conditions. This alkylation targets the nitrogen atom of the benzimidazole ring, forming the N-benzyl derivative. Typical bases used include potassium carbonate or sodium hydride in polar aprotic solvents such as acetone or dimethylformamide (DMF).

Formation of the 2-Amino Group and Hydrochloride Salt

The 2-position amine is generally introduced during the initial cyclization step or via subsequent amination reactions. The free base is then converted into the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether), which facilitates crystallization and purification.

Microwave-Assisted Synthesis

Recent advances include microwave-assisted synthesis to accelerate reaction times and improve yields. For example, the reaction of 1H-1,3-benzimidazol-2-amine derivatives with aryl sulfonyl chlorides under microwave irradiation in acetone has been reported, which can be adapted for benzylation and related modifications.

Representative Experimental Procedures

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Cyclization | 4-chloro-o-phenylenediamine, acidic medium, heat | Formation of 7-chloro-1H-benzimidazol-2-amine |

| Benzylation | Benzyl chloride, K2CO3, acetone, reflux or microwave | N-benzylation of benzimidazole nitrogen |

| Salt Formation | HCl in ethanol or ether | Formation of hydrochloride salt, crystallization |

| Purification | Filtration, recrystallization from methanol or ethanol | High purity compound (>95%) |

Research Findings and Optimization

- Microwave-assisted methods reduce reaction times from hours to minutes while maintaining or improving yields, offering greener synthesis routes.

- Use of potassium carbonate as a mild base avoids side reactions and promotes selective N-benzylation.

- Recrystallization from methanol or ethanol ensures removal of impurities and consistent batch quality.

- The hydrochloride salt form enhances compound stability and solubility for further biological testing.

Summary Table of Preparation Methods

| Preparation Step | Traditional Method | Microwave-Assisted Method | Key Advantages |

|---|---|---|---|

| Cyclization | Acidic heating of o-phenylenediamine | Same, but with microwave irradiation | Faster reaction, energy efficient |

| Benzylation | Reflux with benzyl chloride and K2CO3 | Microwave irradiation in acetone | Reduced time, higher selectivity |

| Salt Formation | HCl treatment in ethanol | Same | Improved crystallization |

| Purification | Recrystallization | Same | High purity, reproducibility |

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Substituent

The 7-chloro group on the benzimidazole ring is susceptible to nucleophilic substitution under specific conditions. For example:

-

Aromatic substitution with amines, alkoxides, or thiols can replace the chlorine atom.

-

Reaction with sodium methoxide in methanol yields 7-methoxy derivatives, as observed in analogous benzimidazole systems .

| Reaction Conditions | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Methanol, reflux, 12 h | NaOCH₃ | 7-methoxy-benzimidazole derivative | 48–55 | |

| DMF, 100°C, 6 h | NH₃ (g) | 7-amino-benzimidazole derivative | 60–65 |

Oxidation and Reduction Reactions

The amine group and benzyl moiety participate in redox reactions:

-

Oxidation of the primary amine to a nitroso or nitro group using hydrogen peroxide or KMnO₄.

-

Reduction of the benzimidazole ring with H₂/Pd-C can yield dihydrobenzimidazole derivatives .

| Reaction Type | Conditions | Reagent | Product | Application |

|---|---|---|---|---|

| Oxidation | H₂O₂, CH₃COOH, 60°C, 3 h | H₂O₂ | Nitroso intermediate | Antimicrobial studies |

| Hydrogenolysis | H₂ (1 atm), Pd/C, EtOH | H₂/Pd-C | Dihydrobenzimidazole derivative | Drug intermediates |

Benzyl Group Modifications

The benzyl substituent undergoes typical aromatic alkylation or hydrogenolysis:

-

Hydrogenolysis removes the benzyl group under H₂/Pd-C to yield 7-chloro-1H-benzimidazol-2-amine .

-

Electrophilic substitution (e.g., nitration, sulfonation) at the para position of the benzyl ring .

| Reaction | Conditions | Product | Key Catalyst |

|---|---|---|---|

| Hydrogenolysis | 10% Pd-C, EtOH, 6 h | Debenzylated derivative | Pd-C |

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 4-nitrobenzyl-substituted compound | H₂SO₄ |

Condensation and Cyclization

The amine group participates in Schiff base formation or heterocyclic synthesis:

-

Reaction with aldehydes generates imine intermediates, which cyclize to form fused triazepines or pyrazole hybrids .

-

Example: Condensation with 2-aminophenol yields benzoxazole derivatives under BAIL gel catalysis (98% yield) .

| Substrate | Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 2-aminophenol | BAIL gel | 80°C, 1 h | Benzo imidazo[1,2-a]pyrimidine | 98 |

| Aromatic aldehyde | FeCl₃ | Toluene, 110°C, 24 h | Pyrazole-benzimidazole hybrid | 50–96 |

Acylation and Alkylation

The primary amine undergoes acylation with anhydrides or alkylation with halides:

| Reaction Type | Reagent | Conditions | Product | Application |

|---|---|---|---|---|

| Acylation | (CH₃CO)₂O | Pyridine, RT, 4 h | N-acetylated derivative | Bioactivity modulation |

| Alkylation | CH₃I, K₂CO₃ | Acetone, reflux, 6 h | N-methyl-benzimidazole | Receptor ligand design |

Metal-Catalyzed Cross-Coupling

Palladium or copper catalysts enable Suzuki or Ullmann couplings:

| Coupling Type | Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | DMF, 100°C, 12 h | 7-aryl-benzimidazole derivative | 70–85 |

| Ullmann | CuI, L-proline | DMSO, 120°C, 24 h | N-aryl-benzimidazole | 60–75 |

Key Mechanistic Insights

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Research indicates that compounds similar to 1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine hydrochloride exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives of benzodiazoles have shown efficacy against various cancer cell lines, suggesting that this compound may also possess similar properties .

2. Antimicrobial Properties

Benzodiazole derivatives are known for their antimicrobial activity. Studies have demonstrated that certain analogs can effectively inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

3. Neuroprotective Effects

There is emerging evidence that benzodiazole compounds may offer neuroprotective benefits. Research suggests they could be useful in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .

Material Science Applications

1. Organic Electronics

The unique electronic properties of this compound make it a candidate for use in organic electronics. Its application in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) is being explored due to its ability to facilitate charge transport .

2. Photovoltaic Materials

Research into the use of this compound in photovoltaic systems has shown promise in enhancing the efficiency of solar cells by improving light absorption and charge carrier mobility .

Research Tool

Due to its structural characteristics, this compound serves as a versatile scaffold for synthesizing various bioactive compounds. It can be employed in medicinal chemistry to develop new drugs targeting specific biological pathways or diseases .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of several benzodiazole derivatives, including 1-benzyl derivatives. The results indicated that these compounds could inhibit cell proliferation in breast cancer cell lines by inducing apoptosis through the mitochondrial pathway .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, researchers synthesized a series of benzodiazole derivatives and tested them against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited potent antibacterial activity, suggesting their potential as new antibiotic agents .

Mechanism of Action

The mechanism of action of 1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit the function of microtubules, which are essential components of the cell’s cytoskeleton. This inhibition disrupts cell division and other cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Spectral and Analytical Data

1H NMR and LCMS Profiles :

- Compound 12 : CH2 protons of the dichlorobenzyl group resonate at 5.40 ppm (singlet), while LCMS (ES+) shows [M+H]+ at m/z 293 .

- Compound 31: Benzyloxy CH2 protons appear at 5.08 ppm, with NOESY confirming regiochemistry .

- 1-(4-Methylphenyl)-1H-1,3-benzodiazol-2-amine hydrochloride : Methyl protons at 2.44 ppm (singlet) and aromatic protons between 6.91–8.45 ppm .

The target compound’s 7-chloro substituent would likely deshield nearby protons, producing distinct NMR shifts (e.g., aromatic protons at 7.3–8.0 ppm), while LCMS would confirm the molecular ion ([M+H]+ ~313–315).

Physicochemical Properties and Functional Group Impact

Substituent Influence on Solubility and Reactivity

- Chlorine vs. Fluorine : Chlorine’s larger size and lower electronegativity compared to fluorine may reduce solubility but enhance membrane permeability.

- Benzyl vs.

Comparative Table of Key Parameters

Biological Activity

1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine hydrochloride (CAS No. 1394040-29-9) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and kinase inhibition. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, efficacy against specific cell lines, and structure-activity relationships (SAR).

- Chemical Formula : C14H13Cl2N3

- Molecular Weight : 294.18 g/mol

- IUPAC Name : 1-benzyl-7-chlorobenzimidazol-2-amine; hydrochloride

- Appearance : Powder

- Purity : ≥95% .

The compound is believed to exert its biological effects primarily through the inhibition of specific kinases. Kinase inhibitors are crucial in cancer therapy as they can disrupt signaling pathways that promote tumor growth and survival.

Inhibition of Kinases

Recent studies have demonstrated that derivatives of benzodiazoles exhibit potent inhibitory activity against various kinases. For instance, compounds related to 1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine have shown selectivity against kinases such as CHK1, CDK2, MEK1, and GSK3β. The IC50 values for these inhibitors can range from single-digit nanomolar to micromolar levels, indicating strong potency against target kinases .

Anti-Cancer Activity

The compound has been evaluated for its anti-cancer properties in several cell lines:

- HL60 Cell Line : IC50 = 8.3 nM

- HCT116 Cell Line : IC50 = 1.3 nM

These values suggest that the compound is highly effective at inhibiting cell proliferation in these models .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the benzodiazole scaffold significantly influence biological activity. For example, substituents at the 4-position and 6-position of the indazole ring have been shown to enhance inhibitory activity against specific targets .

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| Compound 93 | FGFR1 | <4.1 |

| Compound 94 | FGFR2 | 2.0 ± 0.8 |

| Compound 95 | GSK3β | 25.3 ± 4.6 |

Study on STAT3 Inhibition

A study focused on the inhibition of protein-protein interactions (PPIs) in STAT3 reported that similar compounds to 1-benzyl-7-chloro-1H-benzodiazol could inhibit STAT3 with an IC50 value of approximately 15.8 µM . This suggests potential therapeutic applications in conditions where STAT3 is aberrantly activated.

Clinical Implications

The compound's efficacy in preclinical models indicates its potential for further development into a therapeutic agent for cancer treatment. Notably, its good oral bioavailability in rodent models enhances its attractiveness as a drug candidate .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine hydrochloride with high purity?

- Methodological Answer: Optimize synthesis using computational reaction path searches (quantum chemical calculations) to identify energetically favorable pathways, followed by iterative experimental validation. Employ factorial design of experiments (DoE) to minimize trial-and-error approaches, focusing on variables like temperature, solvent polarity, and catalyst loading. Purification via recrystallization (using polar aprotic solvents) or column chromatography (silica gel, gradient elution) ensures high purity. Post-synthesis characterization via NMR and HPLC is critical .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer: Combine ¹H/¹³C NMR (to confirm benzyl and chlorine substitution patterns), FT-IR (to validate amine and benzodiazepine functional groups), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography can resolve stereochemical ambiguities if single crystals are obtainable. Note that IR spectral data for benzodiazepine derivatives may require cross-referencing with computational predictions due to limited reference libraries .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer: Adhere to strict PPE protocols (gloves, lab coats, safety goggles) and work in a fume hood to avoid inhalation. Use chemical-compatible gloves (e.g., nitrile) during synthesis. Waste must be segregated into halogenated organic containers and processed by certified hazardous waste disposal services. Compliance with institutional Chemical Hygiene Plans (e.g., pre-experiment safety training and 100% pass rates on safety exams) is mandatory .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity or stability of this benzodiazepine derivative?

- Methodological Answer: Perform density functional theory (DFT) calculations to map potential energy surfaces for tautomerization or degradation pathways. Use molecular dynamics simulations to assess solvation effects and stability under varying pH/temperature. Integrate cheminformatics tools to predict reactive sites (e.g., electrophilic chlorine or nucleophilic amine groups). Experimental validation via kinetic studies under controlled conditions is essential to refine computational models .

Q. What experimental design strategies are optimal for investigating the compound’s reaction kinetics under varying conditions?

- Methodological Answer: Apply response surface methodology (RSM) within a DoE framework to evaluate interactions between variables (e.g., solvent polarity, catalyst concentration). Use stopped-flow techniques for rapid kinetic data acquisition. Implement feedback loops where experimental results inform adjustments to computational parameters (e.g., activation energy barriers), enhancing predictive accuracy .

Q. How should researchers address contradictions in reported synthetic yields or reaction pathways for this compound?

- Methodological Answer: Conduct systematic replication studies with strict variable control (e.g., moisture levels, reagent purity). Use meta-analysis to identify outliers in literature data, focusing on solvent selection or catalytic systems. Cross-validate findings via in situ spectroscopy (e.g., ReactIR) to monitor intermediate formation. Computational reaction pathway analysis can resolve mechanistic discrepancies (e.g., competing SN1/SN2 pathways) .

Q. What role does the benzyl substituent play in the compound’s electronic structure, and how can this be experimentally probed?

- Methodological Answer: Use Hammett substituent constants to quantify electronic effects of the benzyl group on the benzodiazepine core. Perform UV-Vis spectroscopy with varying substituents to correlate absorption shifts with electron-donating/withdrawing effects. Computational natural bond orbital (NBO) analysis can visualize charge distribution changes. Synthetic analogs (e.g., replacing benzyl with methyl or phenyl groups) provide comparative reactivity data .

Data Contradiction Analysis Framework

- Example Scenario: Discrepancies in reported melting points or solubility.

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.